molecular formula C12H18N2O B6430418 3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2199589-26-7

3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6430418
CAS No.: 2199589-26-7
M. Wt: 206.28 g/mol
InChI Key: KOHQVGYBRJJTQG-UHFFFAOYSA-N
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Description

3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidinone ring substituted with a cyclohexylmethyl group and a methyl group

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are important for handling and disposal considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl group or the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional functional groups, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Materials Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclohexylmethyl)-3,4-dihydropyrimidin-4-one: Lacks the methyl group at the 6-position.

    6-methyl-3,4-dihydropyrimidin-4-one: Lacks the cyclohexylmethyl group.

    3-(cyclohexylmethyl)-6-methylpyrimidin-4-one: Lacks the dihydro structure.

Uniqueness

3-(cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclohexylmethyl)-6-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHQVGYBRJJTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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